1-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxypropan-1-one
Beschreibung
This compound features a 1,3,4-oxadiazole core substituted with a 4-fluorophenyl group at the 5-position, linked to a piperidine ring at the 2-position. The piperidine moiety is further connected to a propan-1-one chain bearing a phenoxy group at the 2-position. The 1,3,4-oxadiazole scaffold is known for its electron-withdrawing properties and metabolic stability, making it a common pharmacophore in drug discovery . The 4-fluorophenyl group enhances lipophilicity and binding affinity to hydrophobic pockets in biological targets, while the phenoxy-propanone side chain may influence solubility and pharmacokinetic properties .
Eigenschaften
IUPAC Name |
1-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-2-phenoxypropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3/c1-15(28-19-5-3-2-4-6-19)22(27)26-13-11-17(12-14-26)21-25-24-20(29-21)16-7-9-18(23)10-8-16/h2-10,15,17H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFHXDSSGQHIKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)C2=NN=C(O2)C3=CC=C(C=C3)F)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxypropan-1-one typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The piperidine ring is then introduced through a nucleophilic substitution reaction. The final step involves the coupling of the fluorophenyl group to the oxadiazole-piperidine intermediate using a suitable coupling reagent .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxypropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
1-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxypropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity
Wirkmechanismus
The mechanism of action of 1-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxypropan-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues with 1,3,4-Oxadiazole Cores
Key Observations :
- The piperidine ring in the target compound may enhance blood-brain barrier penetration compared to phenoxyphenyl analogs .
- Replacement of oxadiazole with thiadiazole (as in ) reduces metabolic stability due to sulfur’s susceptibility to oxidation.
- Phenoxypropanone in the target compound likely improves solubility over cyclopropane-carboxamide derivatives (e.g., ), which are more lipophilic.
Pharmacokinetic and Binding Properties
- Tankyrase Inhibitors (e.g., 3-(2,4-Difluorophenyl)-2-[1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]ethylsulfanyl]quinazolin-4-one): Docking score: 9.3 (vs. unquantified scores for the target compound) . The difluorophenyl group enhances target affinity compared to monoflurophenyl in the target compound.
- Antimicrobial Oxadiazoles (e.g., (E)-3-(4-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)methoxy)...prop-2-en-1-one): Hydroxyphenyl and methoxy groups improve water solubility but reduce membrane permeability compared to the target compound’s fluorophenyl-phenoxy combination .
Biologische Aktivität
The compound 1-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxypropan-1-one is a novel chemical entity that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Structural Overview
The compound features a complex structure characterized by:
- A piperidine ring
- A phenoxypropanone moiety
- An oxadiazole ring containing a fluorophenyl substituent
This unique arrangement contributes to its biological properties.
Research indicates that compounds containing oxadiazole rings often exhibit diverse biological activities, including:
- Anticonvulsant Activity : Some derivatives of oxadiazoles have shown significant anticonvulsant effects in animal models, suggesting potential applications in epilepsy treatment. For instance, studies on related compounds demonstrated interactions with benzodiazepine receptors, which are critical for modulating neuronal excitability .
- Antitumor Activity : Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation. Notably, certain oxadiazole derivatives have displayed potent antitumor effects against various cancer cell lines, indicating a promising avenue for cancer therapy .
Anticonvulsant Studies
A series of studies have evaluated the anticonvulsant properties of oxadiazole derivatives. For example:
- Model : PTZ (Pentylenetetrazol) and MES (Maximal Electroshock) models were employed.
- Findings : Compounds showed considerable activity in reducing seizure frequency and duration, implicating their potential as effective anticonvulsants .
Antitumor Studies
In vitro assays have been conducted to assess the cytotoxicity of the compound against various cancer cell lines:
- Cell Lines Tested : Mia PaCa-2, PANC-1, RKO, and LoVo.
- Results : The compound exhibited significant growth inhibition compared to controls, suggesting its role as a potential lead in anticancer drug development .
Data Tables
| Biological Activity | Model Used | Efficacy Observed | References |
|---|---|---|---|
| Anticonvulsant | PTZ | Significant reduction in seizure activity | |
| Antitumor | Mia PaCa-2 | IC50 = 15 µM (approx.) | |
| Antitumor | PANC-1 | IC50 = 20 µM (approx.) |
Case Study 1: Anticonvulsant Activity
In a study published in PubMed, researchers synthesized a series of 5-substituted oxadiazoles and tested their anticonvulsant properties. One compound demonstrated significant efficacy in both PTZ and MES models, suggesting that similar derivatives may yield promising results for treating epilepsy .
Case Study 2: Antitumor Activity
Another study focused on the antitumor efficacy of oxadiazole derivatives against human cancer cell lines. The results indicated that certain compounds led to apoptosis in cancer cells through caspase activation pathways. This highlights the potential of the oxadiazole framework for developing new anticancer agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
